2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid is a synthetic organic compound classified as a phenoxyacetic acid. This compound features a dichlorophenyl group and an ethyl-substituted pyrrole ring, which contribute to its unique chemical properties. Its molecular formula is , and it has a molecular weight of 314.2 g/mol. The compound is characterized by its IUPAC name and has a CAS number of 139519-84-9, indicating its registration in chemical databases for research and industrial purposes.
The biological activity of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid is linked to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to significant biological effects, although the specific pathways and targets depend on the context of use. Research suggests that compounds with similar structures often exhibit herbicidal properties, indicating potential applications in agricultural settings.
The synthesis of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid typically involves the reaction of 2,3-dichlorophenol with 3-ethyl-1H-pyrrole-2-carboxylic acid. This reaction is generally conducted under basic conditions, using sodium hydroxide as the base and dimethylformamide (DMF) as the solvent. The mixture is heated to promote the formation of the desired product.
In industrial settings, similar synthetic routes are employed but optimized for larger-scale production. Continuous flow reactors may be utilized to enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are often implemented to isolate the compound effectively.
This compound has various applications in both research and industrial contexts. Its unique structure allows it to serve as a potential herbicide or plant growth regulator, contributing to agricultural practices. Furthermore, due to its biological activity, it may also find use in pharmaceutical research targeting specific enzymes or receptors.
Studies on the interactions of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid with biological systems are crucial for understanding its mechanisms of action. These studies typically involve assessing how the compound affects enzyme activity or cellular responses in different biological models. Such research can provide insights into its potential therapeutic uses or ecological impacts when applied in agricultural settings.
Several compounds share structural similarities with 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid:
| Compound Name | Description |
|---|---|
| 2,4-Dichlorophenoxyacetic acid | A well-known herbicide with similar phenoxyacetic acid properties but lacks the pyrrole ring. |
| 2,3-Dichlorophenoxyacetic acid | Similar structure but does not include the ethyl-substituted pyrrole ring present in 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid. |
| 3-(2,3-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid | Contains a pyrrole ring but differs in its carboxylic acid moiety compared to 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid. |
The uniqueness of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid lies in its combination of both a dichlorophenyl group and an ethyl-substituted pyrrole ring. This specific arrangement imparts distinct chemical and biological properties that differentiate it from other phenoxyacetic acids and related compounds, making it valuable for various applications in research and industry.